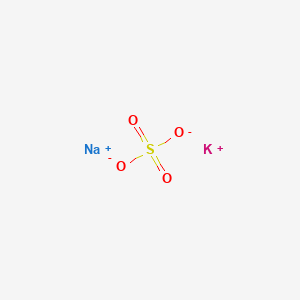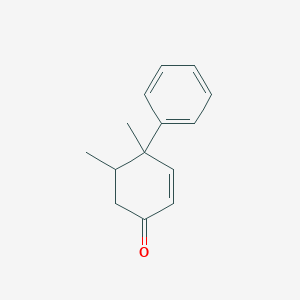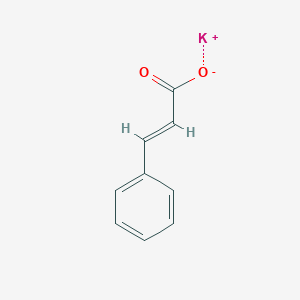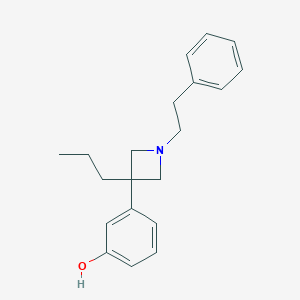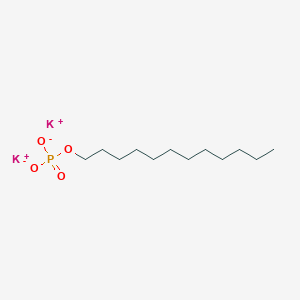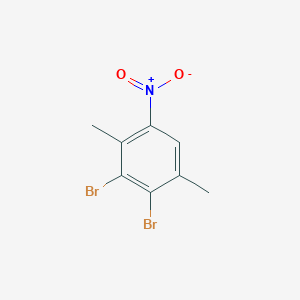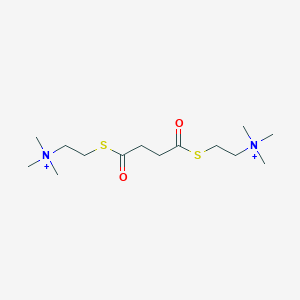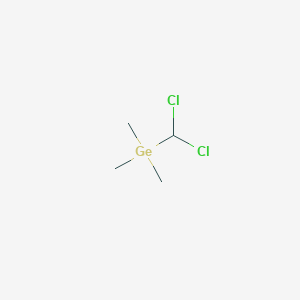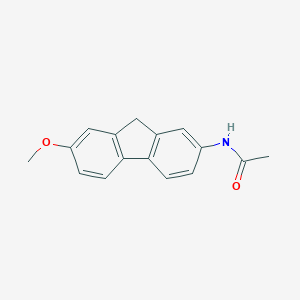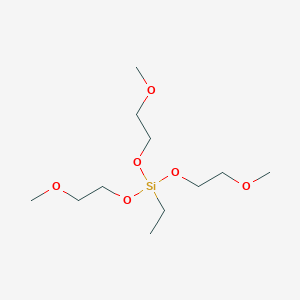
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane, also known as EMTA, is a siloxane compound that has been studied for its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is not fully understood, but it is believed to be related to its ability to form stable and biocompatible coatings on surfaces. This coating can help to prevent the degradation of materials and improve their biocompatibility.
Biochemische Und Physiologische Effekte
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has been shown to have low toxicity and is generally considered to be biocompatible. It has been studied for its potential use in drug delivery systems, where it can help to improve the stability and efficacy of drugs. 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has also been studied for its potential use in surface coatings, where it can help to prevent the degradation of materials and improve their biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has several advantages for use in lab experiments, including its low toxicity, biocompatibility, and ability to form stable coatings on surfaces. However, there are also some limitations to its use, including the complexity of its synthesis method and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane, including its use in drug delivery systems, surface coatings, and biomedical engineering. Further studies are needed to fully understand its mechanism of action and potential applications in these fields. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane.
Synthesemethoden
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane can be synthesized through a multistep process involving the reaction of 1,6-dibromohexane with potassium ethoxide, followed by the reaction of the resulting product with 2-methoxyethanol and potassium carbonate. The final step involves the reaction of the intermediate product with tetraethyl orthosilicate and hydrochloric acid to yield 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has been studied for its potential applications in various scientific research fields, including drug delivery systems, surface coatings, and biomedical engineering. Its unique chemical structure and properties make it a promising candidate for these applications.
Eigenschaften
CAS-Nummer |
18044-51-4 |
|---|---|
Produktname |
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane |
Molekularformel |
C11H26O6Si |
Molekulargewicht |
282.41 g/mol |
IUPAC-Name |
ethyl-tris(2-methoxyethoxy)silane |
InChI |
InChI=1S/C11H26O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5-11H2,1-4H3 |
InChI-Schlüssel |
FORHPIYYTQZPDW-UHFFFAOYSA-N |
SMILES |
CC[Si](OCCOC)(OCCOC)OCCOC |
Kanonische SMILES |
CC[Si](OCCOC)(OCCOC)OCCOC |
Andere CAS-Nummern |
18044-51-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

